2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine
Description
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that features a pyrazine ring fused with a thienyl and triazolyl group
Properties
CAS No. |
646998-74-5 |
|---|---|
Molecular Formula |
C10H7N5S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyrazine |
InChI |
InChI=1S/C10H7N5S/c1-2-8(16-5-1)10-13-9(14-15-10)7-6-11-3-4-12-7/h1-6H,(H,13,14,15) |
InChI Key |
SWKBJHHAFZQSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NN2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thienyl-substituted hydrazine with a suitable pyrazine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyrazine or thienyl ring can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles; conditions vary depending on the specific reaction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring but are fused with a pyrrole ring instead of a thienyl group.
Thiazole derivatives: These compounds feature a thiazole ring, which is structurally similar to the thienyl group in Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-
Uniqueness
Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is unique due to its specific combination of pyrazine, thienyl, and triazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that combines the structural features of thiophene and triazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article presents a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H9N3OS |
| Molecular Weight | 249.28 g/mol |
| CAS Number | 135524435 |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds related to 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine. In a synthesis and evaluation study of pyrazolyl-thiazole derivatives, the synthesized compounds exhibited significant antibacterial activity against various strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Bacillus subtilis | 17 | 64 µg/mL |
The Kirby–Bauer disk diffusion method was employed to assess the antibacterial efficacy, revealing that the compound demonstrated substantial inhibition against the tested bacterial strains .
Antioxidant Activity
The antioxidant properties of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine were evaluated using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited notable scavenging activity:
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| Compound A | 78 |
| Compound B | 85 |
| 2-[5-(Thiophen-2-yl)-1H...] | 72 |
This suggests that the compound may help mitigate oxidative stress by neutralizing free radicals .
Computational studies involving molecular docking simulations have provided insights into the binding interactions of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine with biological targets. The docking studies indicated favorable interactions with enzyme active sites relevant to antimicrobial action. For instance, the compound's ability to inhibit bacterial enzymes was highlighted through binding affinity calculations .
Case Studies
Case Study: Antimicrobial Efficacy Against Fungal Strains
A study evaluated the antifungal activity of similar triazole derivatives against Candida albicans and Aspergillus niger. The results showed significant antifungal effects with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL for different derivatives. This indicates a promising potential for treating fungal infections .
Case Study: Antioxidant Potential in Cellular Models
In another investigation focusing on cellular models, compounds related to this pyrazine derivative were tested for their ability to reduce oxidative stress in human cell lines. The results demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity, suggesting that these compounds could be beneficial in therapeutic applications aimed at oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
